Clopidogrelat-13C,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

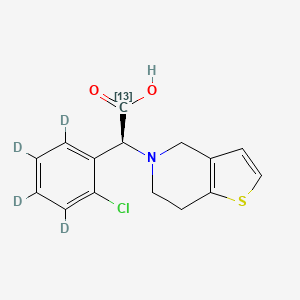

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H14ClNO2S |

|---|---|

Poids moléculaire |

312.8 g/mol |

Nom IUPAC |

(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1/i1D,2D,3D,4D,15+1 |

Clé InChI |

DCASRSISIKYPDD-JPHHPIDISA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[C@@H]([13C](=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |

SMILES canonique |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Clopidogrel-13C,d4 in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Clopidogrel-13C,d4 in scientific research. Primarily, this stable isotope-labeled analog of Clopidogrel serves as a critical internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and pharmacodynamic studies of the antiplatelet agent Clopidogrel.[1][2][3] Its use is instrumental in ensuring the accuracy, precision, and robustness of analytical methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Core Application: Internal Standard in Bioanalysis

Clopidogrel-13C,d4 is the preferred internal standard for the quantification of Clopidogrel and its metabolites in biological matrices such as human plasma. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, sample handling, and ionization in the mass spectrometer. By incorporating stable isotopes (Carbon-13 and Deuterium), Clopidogrel-13C,d4 possesses nearly identical physicochemical properties to the unlabeled Clopidogrel. This structural and chemical similarity ensures that it co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer. This co-behavior allows for highly effective compensation for analytical variability, leading to enhanced data quality.

The use of a stable isotope-labeled internal standard like Clopidogrel-13C,d4 is considered the gold standard in quantitative bioanalysis for pharmacokinetic and bioequivalence studies submitted to regulatory agencies.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing Clopidogrel-13C,d4 or its deuterated analogs as internal standards for the analysis of Clopidogrel and its metabolites.

Table 1: Bioanalytical Method Parameters for Clopidogrel Active Metabolite

| Parameter | Value | Reference |

| Analytical Method | Ultra-performance LC-MS/MS | |

| Internal Standard | Clopidogrel D4 | |

| Biological Matrix | Human Plasma | |

| Linearity Range | 1-150 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.8 ng/mL | |

| Intra-day Precision | < 17% | |

| Inter-day Precision | < 17% | |

| Accuracy | 1.7% to 7.5% | |

| Sample Analysis Time | 5 minutes |

Table 2: Bioanalytical Method Parameters for Clopidogrel Carboxylic Acid Metabolite

| Parameter | Value | Reference |

| Analytical Method | UHPLC-MS/MS | |

| Internal Standard | Clopidogrel-D4-carboxylic acid | |

| Biological Matrix | Human Plasma | |

| Linearity Range | 25 – 3000 ng/ml | |

| Lower Limit of Quantification (LLOQ) | 25 ng/ml | |

| Intra-day Accuracy | 90% - 98% | |

| Inter-day Accuracy | 92.138% - 96.889% | |

| Total Run Time | ~4 minutes |

Table 3: Bioanalytical Method Parameters for Simultaneous Determination of Clopidogrel and its Metabolites

| Analyte | Linearity Range | Reference |

| Clopidogrel | 0.05 to 50.0 ng/mL | |

| 2-Oxo-clopidogrel | 0.5 to 50.0 ng/mL | |

| Clopidogrel active metabolite derivative (CAMD) | 0.5 to 100 ng/mL |

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. Below are representative experimental protocols for the quantification of Clopidogrel and its metabolites using a stable isotope-labeled internal standard.

Protocol 1: Quantification of Clopidogrel Active Metabolite in Human Plasma

-

Sample Preparation: A one-step protein precipitation method is employed. Acetonitrile is added to the human plasma samples to precipitate proteins.

-

Internal Standard Addition: A known concentration of Clopidogrel D4 is added to the plasma sample before protein precipitation.

-

Chromatographic Separation: The supernatant after centrifugation is injected into an ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a C8 reverse-phase column.

-

Mass Spectrometric Detection: The eluent from the UPLC system is introduced into a tandem mass spectrometer (MS/MS) for quantification of the Clopidogrel active metabolite and the Clopidogrel D4 internal standard.

Protocol 2: Determination of Clopidogrel Carboxylic Acid in Human Plasma

-

Sample Preparation: A liquid-liquid extraction is performed on 200 μl of plasma using a mixture of diethyl ether and n-hexane (80:20, v/v).

-

Internal Standard Addition: Clopidogrel-D4-carboxylic acid is used as the internal standard and is added to the plasma samples prior to extraction.

-

Chromatographic Separation: The extracted and reconstituted sample is analyzed using a C18 column. The mobile phase consists of Methanol, de-ionized water, and formic acid at a flow rate of 0.5 ml/minute.

-

Mass Spectrometric Detection: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The m/z transitions monitored are 308.10→113 for Clopidogrel carboxylic acid and 312.10→129 for the internal standard.

Visualizations

Experimental Workflow for Bioanalysis

References

An In-depth Technical Guide to the Chemical Properties of Clopidogrel-13C,d4

This technical guide provides a comprehensive overview of the chemical and physical properties of the isotopically labeled compound, Clopidogrel-13C,d4. It is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document details the compound's characteristics, relevant experimental protocols, its metabolic fate, and mechanism of action, with a focus on the utility of its isotopic labeling.

Introduction to Clopidogrel and its Isotopically Labeled Analog

Clopidogrel is an antiplatelet medication widely used to reduce the risk of heart disease and stroke in high-risk individuals.[1] It functions as a prodrug, meaning it requires metabolic activation in the liver to exert its therapeutic effect.[1][2] The active metabolite of clopidogrel irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets, which is a critical step in platelet activation and aggregation.[1][3]

Clopidogrel-13C,d4 is a stable isotope-labeled version of clopidogrel. Stable isotopes are non-radioactive and are chemically identical to the natural form of the drug but have a slightly different atomic mass. This difference in mass allows for their use as internal standards in quantitative bioanalytical assays and as tracers in studies investigating the pharmacokinetics and metabolism of clopidogrel.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Clopidogrel and its isotopically labeled form, Clopidogrel-13C,d4.

| Property | Clopidogrel | Clopidogrel-13C,d4 | Clopidogrel-d4 Hydrogen Sulfate (racemic) |

| Molecular Formula | C16H16ClNO2S | C15[13C]H12D4ClNO2S | C16H18ClNO6S2 |

| Molecular Weight | 321.82 g/mol | Approx. 326.84 g/mol | 423.9 g/mol |

| IUPAC Name | (+)-(S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | (R,S)-Methyl[13C]-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothino[3.2-c]pyridin-5-yl)acetate hydrochloride | methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |

| Appearance | White to off-white powder (as bisulfate salt) | Not specified | Not specified |

| Solubility | Practically insoluble in water at neutral pH, freely soluble at pH 1. Freely soluble in methanol. | Not specified | Not specified |

| Melting Point | 158 °C | Not specified | Not specified |

| Boiling Point | 423.7±45.0 °C (Predicted) | Not specified | Not specified |

| Storage Temperature | 2-8°C | Not specified | Not specified |

Experimental Protocols

The quantification of clopidogrel and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. A variety of analytical methods are employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for the Quantification of Clopidogrel and its Metabolites:

This method is widely used for its high sensitivity and specificity in complex biological matrices like plasma.

-

Sample Preparation:

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

To stabilize the unstable active metabolite, a derivatizing agent such as 2-bromo-3'-methoxyacetophenone (BMAP) can be added to the blood tubes.

-

Plasma is separated by centrifugation.

-

An internal standard, such as Clopidogrel-13C,d4, is added to the plasma sample.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The supernatant is collected, and may be further diluted before injection into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C8 or C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 50°C.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, a potential transition for clopidogrel could be m/z 322 -> 212.

-

The following diagram illustrates a general workflow for such an experiment.

Caption: Experimental workflow for the quantification of clopidogrel.

Mechanism of Action

Clopidogrel is a prodrug that, once metabolized to its active form, inhibits platelet aggregation. The active metabolite specifically and irreversibly binds to the P2Y12 receptor on platelets. This prevents adenosine diphosphate (ADP) from binding to the receptor and initiating a cascade of events that lead to platelet activation and the formation of blood clots.

The inhibition of the P2Y12 receptor leads to the downstream inhibition of adenylyl cyclase, resulting in lower levels of cyclic adenosine monophosphate (cAMP). This, in turn, prevents the activation of glycoprotein IIb/IIIa receptors, which are essential for platelet aggregation.

References

Synthesis and Purification of Clopidogrelat-13C,d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled compound, Clopidogrelat-13C,d4. This document details the synthetic pathways, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research and development setting.

Introduction

Clopidogrel is an antiplatelet agent that prevents blood clots by irreversibly inhibiting the P2Y12 receptor on platelets. Isotopically labeled analogs of clopidogrel, such as this compound, are invaluable tools in pharmaceutical research. They are instrumental in a variety of studies, including metabolic profiling, pharmacokinetic assessments, and as internal standards in bioanalytical assays. The incorporation of a stable isotope, such as ¹³C, and deuterium (d) allows for the differentiation and quantification of the drug and its metabolites from their endogenous counterparts. This guide outlines a plausible synthetic route and purification strategy for this compound, based on established methods for analogous labeled and unlabeled compounds.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process that introduces the isotopic labels in key precursors. The strategy involves the synthesis of a ¹³C-labeled 2-chlorophenylacetic acid derivative and a deuterated tetrahydrothienopyridine moiety, which are then coupled to form the labeled clopidogrel backbone.

Synthesis of ¹³C-Labeled Methyl (S)-α-amino(2-chlorophenyl)acetate

The introduction of the ¹³C label is proposed to start from a commercially available ¹³C-labeled precursor, such as [benzene-U-¹³C]benzoic acid, which can be converted to ¹³C-labeled 2-chlorophenylacetic acid. A synthetic route for racemic [benzene-U-¹³C]-clopidogrel has been described starting from [benzene-U-¹³C]benzoic acid[1]. For a more targeted labeling, one could start with a specifically labeled 2-chlorophenylacetic acid.

A plausible route to the key intermediate, methyl (S)-α-amino(2-chlorophenyl)acetate-[¹³C], involves the following conceptual steps:

-

Synthesis of ¹³C-labeled 2-chlorophenylacetic acid: This can be achieved through various organic synthesis routes utilizing ¹³C-labeled starting materials.

-

Esterification: The labeled carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst to yield the corresponding methyl ester.

-

Introduction of the amino group and resolution: The α-amino group can be introduced, followed by chiral resolution to obtain the desired (S)-enantiomer. A common method for resolution is the use of a chiral resolving agent like L-(+)-tartaric acid.

Synthesis of Deuterated 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-d4

The d4-labeling is introduced into the tetrahydrothienopyridine ring system. The synthesis of a d4-deuterated intermediate has been previously described and can be adapted for this purpose.

The key steps for this part of the synthesis are:

-

Preparation of a deuterated intermediate: A suitable starting material is subjected to deuteration. For instance, a deuterated tosylate intermediate can be prepared with full deuteration at its two methylene positions.

-

Coupling reaction: The deuterated intermediate is then coupled with an appropriate amine to form the d4-labeled tetrahydrothienopyridine precursor.

Final Coupling and Salt Formation

The final step involves the coupling of the ¹³C-labeled methyl (S)-α-amino(2-chlorophenyl)acetate with the d4-labeled tetrahydrothienopyridine derivative. This is typically followed by the formation of a pharmaceutically acceptable salt, such as the hydrogensulfate salt, to improve stability and handling.

Experimental Protocols

The following are detailed experimental protocols for the key stages of the synthesis and purification of this compound. These are based on established procedures for similar compounds and should be adapted and optimized for the specific labeled synthesis.

Synthesis of Methyl (S)-α-amino(2-chlorophenyl)acetate-[¹³C] L-(+)-tartrate

-

Esterification of DL-2-chlorophenylglycine-[¹³C]: To a suspension of DL-2-chlorophenylglycine-[¹³C] (1 equivalent) in methanol (approximately 5 volumes), add concentrated sulfuric acid (1.5 equivalents) slowly at a temperature below 40°C. Heat the mixture to reflux (around 67.5°C) and stir for approximately 15 hours. After completion, distill off the solvent under vacuum. Add water and dichloromethane to the residue and stir. Separate the organic layer.

-

Resolution: Charge the racemic methyl α-amino-(2-chlorophenyl)acetate-[¹³C] in methanol. Add L-(+)-tartaric acid (0.75 equivalents) and stir. Add seeding crystals of the desired S-(+)-isomer salt. Cool the mixture to around 3°C and stir for several hours to facilitate crystallization. Filter the solid, which is the L-(+)-tartaric acid salt of the (S)-isomer, and dry.

Synthesis of 2-(Thiophen-2-yl-d4)ethanol

This protocol is a conceptual adaptation for deuteration.

-

A suitable thiophene precursor is subjected to a deuteration reaction using a deuterium source like D₂O in the presence of a catalyst. The specific conditions would need to be developed based on the chosen precursor.

Synthesis of this compound Free Base

-

Coupling Reaction: The L-(+)-tartaric acid salt of methyl (S)-α-amino-(2-chlorophenyl)acetate-[¹³C] is converted to the free base. This is then reacted with the deuterated 2-(thiophen-2-yl-d4)ethanol derivative (e.g., a tosylate) in the presence of a base like triethylamine in a suitable solvent such as toluene. The reaction mixture is heated to drive the reaction to completion.

-

Work-up: After the reaction, the mixture is filtered, and the filtrate is washed with water. The organic layer is then concentrated under vacuum to yield the crude this compound free base.

Purification of this compound Free Base

-

Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, for example, in a 50:1 ratio. The fractions containing the pure product are collected and the solvent is evaporated.

Formation and Purification of this compound Hydrogensulfate

-

Salt Formation: The purified this compound free base is dissolved in a suitable solvent like acetone or dichloromethane. A solution of sulfuric acid in the same solvent is then added dropwise with stirring.

-

Recrystallization: The precipitated this compound hydrogensulfate can be further purified by recrystallization. This can be achieved by dissolving the crude salt in a solvent like methanol and then adding an anti-solvent such as ethyl acetate or isopropanol to induce crystallization. The mixture is cooled to promote crystal formation, filtered, and the resulting solid is dried under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields and purities achieved for analogous compounds.

Table 1: Synthesis and Yield of Key Intermediates

| Step | Intermediate | Starting Material | Expected Yield (%) | Reference |

| 1 | Methyl (S)-α-amino(2-chlorophenyl)acetate-[¹³C] L-(+)-tartrate | DL-2-chlorophenylglycine-[¹³C] | 70-80 | |

| 2 | 2-(Thiophen-2-yl-d4)ethanol derivative | Thiophene precursor | 60-70 | Inferred |

| 3 | This compound Free Base (crude) | Labeled Intermediates | 85-95 | Inferred |

Table 2: Purification and Purity of this compound

| Purification Step | Product | Purity before step (%) | Expected Yield (%) | Purity after step (%) | Analytical Method | Reference |

| Flash Chromatography | This compound Free Base | 80-90 | 70-80 | >98 | HPLC | |

| Recrystallization | This compound Hydrogensulfate | >98 | >85 | >99.5 | HPLC |

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Purification Workflow

The following diagram illustrates the purification process for this compound.

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound is a challenging but achievable process for researchers in drug development. By combining established synthetic strategies for deuterated and ¹³C-labeled analogs, a robust pathway can be developed. The purification methods outlined, including flash chromatography and recrystallization, are effective in achieving high purity of the final product. The detailed protocols and data presented in this guide serve as a valuable resource for the successful preparation of this important research tool. Further optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity for specific applications.

References

Isotopic Enrichment of Clopidogrel-13C,d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Clopidogrel with Carbon-13 (¹³C) and Deuterium (d4). It details a proposed synthetic pathway, presents quantitative data from related isotopic labeling studies, and outlines the metabolic activation of Clopidogrel. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of internal standards for mass spectrometry.

Introduction to Isotopically Labeled Clopidogrel

Clopidogrel is an antiplatelet pro-drug widely used to prevent thrombotic events.[1] The use of isotopically labeled Clopidogrel, such as Clopidogrel-¹³C,d4, is crucial for a variety of research applications. The incorporation of stable isotopes like ¹³C and deuterium allows for the differentiation of the labeled drug from its endogenous or unlabeled counterparts in biological matrices. This is particularly valuable in pharmacokinetic and drug metabolism studies, where it facilitates accurate quantification and metabolite identification using mass spectrometry. Deuteration can also strategically alter the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties by reducing the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect.[2][3]

Proposed Synthesis of Clopidogrel-¹³C,d4

Experimental Protocol

The following is a proposed multi-step synthesis for Clopidogrel-¹³C,d4, based on modifications of known synthetic routes for deuterated analogues and general organic chemistry principles for isotopic labeling.[4][5]

Step 1: Synthesis of Deuterated Intermediate d4-CPG-I (11)

This step involves the synthesis of a deuterated version of the key intermediate, CPG-I, through a coupling reaction between the amine intermediate (10) and a deuterated tosylate intermediate (8). The deuterated tosylate is prepared in three steps to achieve full deuteration at its two methylene positions.

Step 2: Introduction of the ¹³C-labeled Methyl Ester

The carboxylic acid precursor of Clopidogrel can be esterified using ¹³C-labeled methanol (¹³CH₃OH) in the presence of an acid catalyst to introduce the ¹³C label at the methyl ester position. This method is a common strategy for introducing ¹³C into a carboxylic acid moiety.

Step 3: Final Assembly and Purification

The deuterated intermediate (d4-CPG-I) is then reacted with the ¹³C-labeled side chain to yield the final product, Clopidogrel-¹³C,d4. Purification is typically achieved through chromatographic techniques to ensure high chemical and isotopic purity.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of Clopidogrel-¹³C,d4.

Quantitative Data on Isotopic Labeling

The following tables summarize quantitative data gathered from studies on the synthesis of deuterated Clopidogrel analogues. While specific data for the dual-labeled ¹³C,d4 variant is not available, these figures provide valuable benchmarks for expected yields and purity.

Table 1: Reaction Yields for Synthesis of Deuterated Clopidogrel Analogues

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Esterification with Methanol-d4 | (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid | Methyl-d₃ (R)-2-(2-chlorophenyl)-2-hydroxyacetate | 82.2 | |

| Synthesis of 2-Oxoclopidogrel-d₃ | Deuterated Intermediate 5 | 2-Oxoclopidogrel-d₃ (9) | 83.5 | |

| Synthesis of d₄-CPG-I | Amine intermediate 10 and deuterated tosylate 8 | d₄-CPG-I (11) | - |

Table 2: Analytical Data for Labeled Clopidogrel and its Metabolites

| Analyte | Analytical Method | Labeled Internal Standard | Linearity Range (ng/mL) | Reference |

| Clopidogrel | HPLC-MS/MS | rac-Clopidogrel-d4 | 0.8 - 76.6 | |

| Clopidogrel Active Metabolite (derivatized) | HPLC-MS/MS | trans-Clopidogrel-BMAP-¹³C-d3 | 1 - 100 | |

| Clopidogrel Carboxylic Acid | HPLC-MS/MS | Clopidogrel-d4 carboxylic acid | 200 - 10,000 |

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity is critical to validate the successful synthesis of labeled compounds. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the primary technique employed for this purpose.

Key Analytical Considerations:

-

Mass Shift: The primary confirmation of isotopic incorporation is the observation of the expected mass shift in the mass spectrum of the labeled compound compared to its unlabeled analogue.

-

Isotopic Distribution: The measured isotopic distribution of the molecular ion cluster is compared to the theoretically calculated distribution for the desired level of enrichment.

-

Quantitative Analysis: Stable isotope-labeled internal standards, such as Clopidogrel-d4, are used for accurate quantification of the labeled analyte in biological matrices.

Metabolic Activation of Clopidogrel

Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its antiplatelet effect. The metabolic pathway is complex and involves multiple enzymatic steps.

Approximately 85% of an orally administered dose of Clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid metabolite. The remaining 15% is converted to its active form through a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.

The first step involves the oxidation of Clopidogrel to 2-oxo-clopidogrel, primarily catalyzed by CYP2C19, CYP1A2, and CYP2B6. Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite, a reaction involving CYP2B6, CYP2C9, CYP2C19, and CYP3A4. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet aggregation.

Caption: Metabolic activation pathway of Clopidogrel.

Conclusion

The isotopic enrichment of Clopidogrel with ¹³C and deuterium provides a powerful tool for advancing our understanding of its pharmacology. While a direct, published synthesis for the dual-labeled Clopidogrel-¹³C,d4 is not available, a feasible synthetic route can be constructed based on existing literature for singly labeled analogues. The quantitative data from these studies offer valuable insights into achievable yields and the analytical methods described are essential for the characterization and quantification of these important research compounds. The detailed metabolic pathway highlights the complexity of Clopidogrel's bioactivation and underscores the importance of isotopically labeled standards in elucidating the roles of various enzymes in its metabolism. This guide serves as a foundational resource for researchers embarking on studies involving isotopically labeled Clopidogrel.

References

- 1. Promising clopidogrel analogs may overcome clopidogrel resistance: 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Clopidogrel-13C,d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Clopidogrel-13C,d4 as an internal standard in the quantitative bioanalysis of the antiplatelet agent, clopidogrel. Utilizing a stable isotope-labeled (SIL) internal standard is a critical component of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision required for pharmacokinetic and bioequivalence studies.

Core Principles: The Mechanism of Action of a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using Clopidogrel-13C,d4 as an internal standard lies in its near-identical physicochemical properties to the analyte, clopidogrel. By incorporating stable, non-radioactive heavy isotopes of carbon (¹³C) and hydrogen (deuterium, d), the mass of the internal standard is increased without significantly altering its chemical behavior. This mass difference is the key to its function in mass spectrometric detection.

During sample preparation and analysis, Clopidogrel-13C,d4 is added at a known concentration to all samples, including calibration standards and quality control samples. It then undergoes the same experimental procedures as the unlabeled clopidogrel. The SIL internal standard effectively normalizes for variability that can occur at various stages of the analytical process:

-

Sample Extraction: Any loss of analyte during extraction from a biological matrix (e.g., plasma, urine) will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: Clopidogrel-13C,d4 co-elutes with clopidogrel, meaning they have virtually the same retention time in the liquid chromatography system. This ensures that they are subjected to the same matrix effects at the same time.

-

Ionization in the Mass Spectrometer: Variations in ionization efficiency in the mass spectrometer's ion source, often caused by co-eluting matrix components (ion suppression or enhancement), will affect both the analyte and the internal standard to the same degree.

By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, these sources of variability are canceled out, leading to a more accurate and precise quantification of the analyte. The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis.

Experimental Protocol: A Representative Bioanalytical Method

The following protocol outlines a typical validated LC-MS/MS method for the quantification of clopidogrel in human plasma using a stable isotope-labeled internal standard. While this example may use a deuterated clopidogrel, the principles and general parameters are directly applicable to the use of Clopidogrel-13C,d4.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a polypropylene tube, add 100 µL of the internal standard working solution (e.g., containing Clopidogrel-13C,d4).

-

Vortex mix the sample for approximately 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or Gradient Elution |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Clopidogrel) | m/z 322.1 → 212.1 |

| MRM Transition (Clopidogrel-13C,d4) | m/z 327.1 → 216.1 (Example, exact mass may vary) |

| Collision Gas | Nitrogen or Argon |

| Ion Source Temperature | 500°C |

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical validation results for a bioanalytical method for clopidogrel using a stable isotope-labeled internal standard. These values demonstrate the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Clopidogrel | 0.05 - 50 | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 0.15 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium QC | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 40 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Factor | Internal Standard Normalized Matrix Factor |

| Clopidogrel | 85 - 115 | 0.85 - 1.15 | 0.95 - 1.05 |

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the logical workflow of using a stable isotope-labeled internal standard and the signaling pathway of clopidogrel's mechanism of action.

Caption: Workflow for Clopidogrel quantification using a SIL internal standard.

Caption: Simplified signaling pathway of clopidogrel's antiplatelet action.

Commercial Suppliers and Technical Guide for Clopidogrel-13C,d4

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, Clopidogrel-13C,d4 serves as a critical internal standard for the quantitative analysis of clopidogrel and its metabolites in various biological matrices. This guide provides an in-depth overview of commercial suppliers, their product specifications, and the typical application of this stable isotope-labeled compound in experimental settings.

Commercial Supplier Data

The following table summarizes the commercially available Clopidogrel-13C,d4 products from various suppliers. This data facilitates a comparative analysis of product specifications to suit specific research needs.

| Supplier | Product Name | Catalog Number | Molecular Formula | Purity | Isotopic Enrichment |

| CLEARSYNTH | Clopidogrel 13C d4 Hydrochloride | CS-O-47495 | C₁₅[¹³C]H₁₃D₄Cl₂NO₂S | Not Specified | Not Specified |

| Artis Standards | Clopidogrel 13C d4 Hydrochloride | AI0148 | C₁₅[¹³C]H₁₃D₄Cl₂NO₂S | >90% (HPLC) | Not Specified |

| Santa Cruz Biotechnology | rac Clopidogrel-d4 Hydrogen Sulfate | Not specified | C₁₆H₁₂D₄ClNO₂S·H₂SO₄ | Not Specified | Not Specified |

| Toronto Research Chemicals | rac Clopidogrel-13C,d3 Hydrogen Sulfate | Not specified | Not specified | Not Specified | Not Specified |

| Sussex Research | rac-Clopidogrel-d4 Bisulfate | SI030180 | C₁₆H₁₂D₄ClNO₂S H₂SO₄ | >95% (HPLC) | >95% |

Experimental Applications and Protocols

Clopidogrel-13C,d4 is primarily employed as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of clopidogrel in plasma, serum, or other biological samples. Its utility is crucial in pharmacokinetic (PK) and bioavailability/bioequivalence (BA/BE) studies.

General Experimental Workflow for LC-MS Analysis

A typical experimental workflow for the quantification of clopidogrel using Clopidogrel-13C,d4 as an internal standard involves the following steps:

Caption: General workflow for bioanalytical sample analysis using an internal standard.

In this process, a known concentration of Clopidogrel-13C,d4 is spiked into the biological samples before sample preparation. During MS/MS detection, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled clopidogrel and the labeled internal standard. The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve and accurately determine the concentration of clopidogrel in the unknown samples.

Mechanism of Action and Signaling Pathway

Clopidogrel is a prodrug that requires in vivo metabolic activation to exert its antiplatelet effect. The following diagram illustrates the metabolic activation of clopidogrel and its subsequent mechanism of action on the P2Y₁₂ receptor.

Caption: Metabolic activation and mechanism of action of clopidogrel.

As depicted, clopidogrel is metabolized by cytochrome P450 enzymes in the liver to an active thiol metabolite. This active metabolite then irreversibly binds to the P2Y₁₂ receptor on platelets. This binding prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting ADP-mediated platelet activation and aggregation for the lifespan of the platelet. The use of isotopically labeled clopidogrel in research allows for precise tracing and quantification of the parent drug and its metabolites, providing valuable insights into its pharmacokinetics and pharmacodynamics.

An In-depth Technical Guide to Clopidogrelat-13C,d4: Properties, Metabolism, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Clopidogrelat-13C,d4, an isotopically labeled form of the active metabolite of the antiplatelet drug Clopidogrel. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. The guide covers its chemical properties, metabolic pathways, mechanism of action, and relevant experimental protocols.

Chemical Properties and Identification

| Identifier | Value | Source |

| Compound Name | Clopidogrel 13C d4 Hydrochloride | [1] |

| Synonyms | (R,S)-Methyl[13C]-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3.2-c]pyridin-5-yl)acetatehydrochloride-D4 | [1] |

| Molecular Formula | C15[13C]H13D4Cl2NO2S | [1] |

| Molecular Weight | 326.84 | [1] |

| CAS Number | Not Available | [2] |

The Metabolic Journey of Clopidogrel

Clopidogrel is a prodrug, meaning it must be metabolized in the body to exert its therapeutic effect. The metabolic activation of Clopidogrel is a complex, two-step oxidative process primarily occurring in the liver, catalyzed by various cytochrome P450 (CYP) enzymes.

A significant portion, approximately 85%, of the administered Clopidogrel dose is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative, SR26334. The remaining portion is converted to the active thiol metabolite.

The key enzymes involved in the two-step activation are:

-

Step 1: Conversion of Clopidogrel to 2-oxo-clopidogrel, primarily by CYP2C19, CYP1A2, and CYP2B6.

-

Step 2: Conversion of 2-oxo-clopidogrel to the active thiol metabolite, involving CYP2B6, CYP2C9, CYP2C19, and CYP3A4.

The active metabolite has a short half-life but forms an irreversible bond with its target, leading to a prolonged pharmacological effect.

Metabolic activation pathway of Clopidogrel.

Mechanism of Action: Irreversible Platelet Inhibition

The active thiol metabolite of Clopidogrel selectively and irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets. This inhibition prevents ADP from binding to its receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex. The glycoprotein IIb/IIIa complex is crucial for platelet aggregation, as it facilitates the binding of fibrinogen, which cross-links platelets.

By irreversibly binding to the P2Y12 receptor, the antiplatelet effect of Clopidogrel persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.

Signaling pathway of Clopidogrel's antiplatelet action.

Experimental Protocols for In Vitro Assessment

Several in vitro assays are employed to evaluate the antiplatelet effects of Clopidogrel and its active metabolite. These assays are crucial for both preclinical research and clinical monitoring.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Methodology:

-

Sample Preparation: Obtain whole blood and prepare platelet-rich plasma (PRP) through centrifugation.

-

Assay Procedure:

-

Place the PRP in a cuvette within the aggregometer.

-

Add a known concentration of an agonist (e.g., ADP) to induce platelet aggregation.

-

To test the effect of Clopidogrel's active metabolite, incubate the PRP with the compound before adding the agonist.

-

The aggregometer records the increase in light transmission as platelets aggregate.

-

-

Data Analysis: The extent of platelet aggregation is quantified and compared between treated and untreated samples.

VerifyNow P2Y12 Assay

The VerifyNow assay is a point-of-care test that assesses platelet P2Y12 receptor blockade. It is a whole-blood assay that measures platelet aggregation based on the ability of activated platelets to agglutinate fibrinogen-coated beads.

Methodology:

-

Sample Collection: A whole blood sample is collected in a specialized tube.

-

Assay Cartridge: The blood is transferred to a cartridge containing ADP and other reagents.

-

Measurement: The instrument measures the change in light transmittance as platelets aggregate on the fibrinogen-coated beads.

-

Results: The output is reported in P2Y12 Reaction Units (PRU), with lower values indicating a higher level of platelet inhibition.

Workflow for in vitro platelet function assays.

Conclusion

This compound serves as a critical tool for detailed pharmacokinetic and metabolic profiling in drug development. A thorough understanding of Clopidogrel's complex metabolic activation and its irreversible mechanism of action on the P2Y12 receptor is fundamental for researchers in this field. The experimental protocols outlined in this guide provide a foundation for the in vitro assessment of its antiplatelet activity. This technical guide aims to support the scientific community in their research endeavors with this important compound.

References

Methodological & Application

LC-MS/MS method for clopidogrel using Clopidogrelat-13C,d4

An LC-MS/MS method for the quantification of clopidogrel in human plasma using a stable isotope-labeled internal standard is a critical tool in clinical and pharmaceutical research. This application note provides a detailed protocol for the bioanalysis of clopidogrel, leveraging the precision of Clopidogrel-¹³C,d₄ as an internal standard. The methodology outlined is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Principle

This method employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of clopidogrel in human plasma. The protocol utilizes a protein precipitation technique for sample cleanup, which is efficient and high-throughput. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor-to-product ion transition for both clopidogrel and its stable isotope-labeled internal standard (IS), Clopidogrel-¹³C,d₄. The use of a stable isotope-labeled IS is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and effectively corrects for variations in sample preparation, matrix effects, and instrument response.

Materials and Reagents

-

Analytes and Standards: Clopidogrel reference standard, Clopidogrel-¹³C,d₄ (Internal Standard).

-

Chemicals and Solvents:

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Type I, ultrapure)

-

Methanol (HPLC grade)

-

-

Biological Matrix: Drug-free human plasma (with K₂-EDTA as anticoagulant).

-

Equipment:

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)

-

Analytical balance

-

Vortex mixer

-

Centrifuge (capable of 16,000 x g)

-

Calibrated pipettes

-

1.5 mL polypropylene microcentrifuge tubes

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of clopidogrel and Clopidogrel-¹³C,d₄ into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. These stock solutions should be stored at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions for clopidogrel by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions are used to spike into plasma to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Clopidogrel-¹³C,d₄ primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS):

-

Spike 5% of the total volume of blank human plasma with the appropriate clopidogrel working standard solutions to achieve final concentrations ranging from 0.01 to 10 ng/mL. A typical calibration curve might include 8 points: 0.01, 0.02, 0.05, 0.1, 0.5, 1, 5, and 10 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ): e.g., 0.01 ng/mL

-

Low QC (LQC): e.g., 0.03 ng/mL

-

Medium QC (MQC): e.g., 0.8 ng/mL

-

High QC (HQC): e.g., 8.0 ng/mL

-

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (100 ng/mL Clopidogrel-¹³C,d₄) to each tube (except for the blank matrix sample) and briefly vortex.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Figure 1: Experimental workflow for clopidogrel analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.0 min, hold for 1.0 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 150 ms |

| Compound | MRM Transition (m/z) |

| Clopidogrel | 322.1 → 212.1[1][2][3] |

| Clopidogrel-¹³C,d₄ (IS) | 327.1 → 217.1* |

Note: The exact mass transition for Clopidogrel-¹³C,d₄ should be confirmed by direct infusion of the standard. The transition provided is predictive based on common labeling patterns.

Method Validation Summary

The method was validated according to established regulatory guidelines. The results are summarized below.

Table 3: Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 0.01 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Accuracy (% Bias) | Within ±12% |

| Mean Extraction Recovery | > 85% |

| Matrix Effect | Minimal (CV < 15%) |

Clopidogrel Metabolism and Mechanism of Action

Clopidogrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect.[4][5] Approximately 85% of an oral dose is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative. The remaining portion is activated in the liver through a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes. Key enzymes in this pathway include CYP2C19, CYP1A2, CYP2B6, and CYP3A4.

Figure 2: Metabolic activation pathway of clopidogrel.

The resulting active thiol metabolite irreversibly binds to the P2Y₁₂ purinergic receptor on the surface of platelets. This action blocks adenosine diphosphate (ADP) from binding to the receptor, thereby preventing the activation of the glycoprotein IIb/IIIa complex, which is a crucial step for platelet aggregation. By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombus formation. Because the inhibition is irreversible, the antiplatelet effect lasts for the entire lifespan of the affected platelet (approximately 7-10 days).

Figure 3: Clopidogrel's mechanism of action on platelets.

References

- 1. graphyonline.com [graphyonline.com]

- 2. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]

Application Note: Quantification of Clopidogrel in Human Plasma using Clopidogrel-13C,d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of clopidogrel in human plasma. The method utilizes a stable isotope-labeled internal standard, Clopidogrel-13C,d4, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid and efficient chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Clopidogrel is an antiplatelet prodrug that, upon conversion to its active metabolite, inhibits platelet aggregation.[1] Accurate quantification of clopidogrel in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.[2] This note describes a validated method using Clopidogrel-13C,d4 as the internal standard for the precise and accurate determination of clopidogrel in human plasma.

Experimental

Materials and Reagents

-

Clopidogrel reference standard

-

Clopidogrel-13C,d4 (Internal Standard - IS)

-

LC-MS grade acetonitrile and methanol

-

Formic acid (≥98%)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Stock solutions of clopidogrel and Clopidogrel-13C,d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions and the internal standard working solution were prepared by serially diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).

Sample Preparation

A protein precipitation method is employed for the extraction of clopidogrel and the internal standard from plasma samples.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Clopidogrel-13C,d4 working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 15,000 x g for 10 minutes.[4]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or gradient elution can be optimized. A common starting point is 75% Mobile Phase B.[5] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 °C |

| Desolvation Gas Temperature | 370 °C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Clopidogrel and Clopidogrel-13C,d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clopidogrel | 322.1 | 212.1 | Optimized for the specific instrument |

| Clopidogrel-13C,d4 (IS) | 327.1 | 217.1 | Optimized for the specific instrument |

Note: The exact m/z values for Clopidogrel-13C,d4 may vary depending on the specific labeling pattern. The values provided are theoretical and should be confirmed by infusion of the internal standard solution into the mass spectrometer.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed.

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Curve Range | e.g., 10 pg/mL to 10,000 pg/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage and handling conditions |

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logic of using an internal standard for quantification.

References

- 1. graphyonline.com [graphyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

Application Note: Sample Preparation Protocol for the Analysis of Clopidogrel and its Metabolites using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel is an antiplatelet pro-drug that is widely used to prevent ischemic events. Its bioanalysis is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the sample preparation of human plasma for the quantitative analysis of clopidogrel and its metabolites by LC-MS/MS, using a deuterated internal standard such as Clopidogrel-d4. The protocol focuses on a robust and widely used protein precipitation method.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the preparation of plasma samples.

2.1. Reagents and Materials

-

Human plasma (collected in EDTA tubes)

-

Clopidogrel reference standard

-

Clopidogrel-d4 (or other appropriate deuterated internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2.2. Stock and Working Solutions Preparation

-

Clopidogrel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of clopidogrel reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Clopidogrel-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the clopidogrel stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards with concentrations ranging from 0.05 to 50 ng/mL.[1][2]

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration suitable for spiking into the plasma samples (e.g., 25 ng/mL).[3]

2.3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting clopidogrel from plasma samples.[4]

-

Sample Thawing: Thaw the frozen human plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[5]

-

Adding Internal Standard: Add a specific volume (e.g., 50 µL) of the IS working solution to each plasma sample, standard, and quality control sample, except for the blank plasma.

-

Precipitation: Add 300 µL of cold acetonitrile to the microcentrifuge tube.

-

Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 - 15,000 g) for 10-20 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. For some methods, the supernatant may be evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Analysis

The prepared samples are then ready for injection into an LC-MS/MS system for quantification.

-

Chromatographic Column: A C18 or C8 reverse-phase column is commonly used for separation.

-

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of clopidogrel and its internal standard.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for clopidogrel analysis.

Table 1: Linearity and Sensitivity of Clopidogrel Assays

| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Clopidogrel | 0.05 - 50.0 | 0.05 | > 0.99 | |

| Clopidogrel | 0.01 - 10 | 0.01 | 0.9996 | |

| Clopidogrel Active Metabolite | 1 - 150 | 0.8 | Not Specified | |

| Clopidogrel | 0.01 - 50 | 0.01 | 0.99 |

Table 2: Accuracy and Precision of Clopidogrel Assays

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Clopidogrel | 1.9 - 5.5 | 4.4 - 8.1 | 101.3 - 108.8 | 98.4 - 103.5 | |

| Clopidogrel Active Metabolite | < 17 | < 17 | 1.7 - 7.5 | 1.7 - 7.5 | |

| Clopidogrel | < 6 | < 6 | < ±12 | < ±12 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |

| Clopidogrel | Liquid-Liquid Extraction | 100.312 | Not Specified | |

| Clopidogrel Active Metabolite | Solid-Phase Extraction | 85 - 105 | 102 - 121 | |

| 2-oxo-clopidogrel | Not Specified | 92.5 - 114.0 | 63.7 - 71.6 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the sample preparation protocol.

Caption: Workflow for clopidogrel sample preparation.

Conclusion

This application note provides a detailed and robust protein precipitation protocol for the preparation of plasma samples for the analysis of clopidogrel using a deuterated internal standard. The presented method is simple, rapid, and demonstrates good recovery and reproducibility as evidenced by the summarized quantitative data. This protocol is suitable for high-throughput analysis in clinical and research settings.

References

- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbr-pub.org.cn [jbr-pub.org.cn]

- 3. graphyonline.com [graphyonline.com]

- 4. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Clopidogrel Active Metabolite in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel is a prodrug that requires a two-step metabolic activation by cytochrome P450 enzymes to form its active thiol metabolite (CAM).[1] This active metabolite is responsible for the drug's antiplatelet activity. However, CAM is highly unstable due to the reactivity of its thiol group, which poses a significant challenge for its accurate quantification in biological matrices.[2][3] To overcome this, a stabilization step is required immediately after blood collection. This involves derivatizing the thiol group with an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (BMAP or MPB), to form a stable derivative (CAM-D).[2][4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the derivatized clopidogrel active metabolite (CAM-D) in human plasma. The method employs a stable isotope-labeled internal standard, the derivatized form of Clopidogrelat-13C,d4, to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing.

Metabolic Pathway of Clopidogrel

Clopidogrel is metabolized through two main pathways. A minor portion is converted to the active metabolite via a 2-oxo-clopidogrel intermediate, while the majority (~85%) is hydrolyzed to an inactive carboxylic acid derivative.

Experimental Protocols

This section provides detailed protocols for sample collection, preparation, and analysis.

Materials and Reagents

-

Clopidogrel Active Metabolite reference standard

-

This compound internal standard (IS)

-

2-bromo-3'-methoxyacetophenone (BMAP/MPB)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (purity >95%)

-

Ultrapure water

-

Drug-free human plasma with K2EDTA as anticoagulant

Analytical Workflow

The overall workflow involves immediate stabilization of the whole blood sample, followed by plasma separation, protein precipitation, and LC-MS/MS analysis.

Sample Collection and Stabilization

The thiol group of the active metabolite requires immediate stabilization in the blood sample.

-

Prepare Collection Tubes : For each 1 mL of whole blood, prepare a tube containing 10 µL of a 50 mM BMAP solution in acetonitrile and 20 µL of a 500 mM EDTA solution.

-

Blood Collection : Draw 1 mL of whole blood directly into the prepared tube.

-

Mixing : Immediately after collection, cap the tube and gently invert it 8-10 times to ensure thorough mixing of the blood with the stabilizing and anticoagulant agents.

-

Plasma Separation : Centrifuge the tube at 2,500 x g for 5 minutes at room temperature.

-

Storage : Transfer the resulting plasma supernatant to a new, clearly labeled polypropylene tube and store at -80°C until analysis. The derivatized metabolite is stable under these conditions for at least 4 months.

Plasma Sample Preparation

This protocol uses a simple protein precipitation step for sample clean-up.

-

Thaw the plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the working internal standard solution (derivatized this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 or C8 reverse-phase column (e.g., 2.1 mm x 50 mm, <2 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | A typical gradient starts at 50% B, increases to 100% B, holds, and returns to initial conditions. |

| Injection Volume | 5-20 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (CAM-D) | m/z 504.4 → 155.2 |

| MRM Transition (IS) | m/z 509.4 → 155.2 (Proposed for derivatized this compound) |

| Collision Gas | Nitrogen |

Results and Data Presentation

The described method is validated according to regulatory guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Quantitative Data

| Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (%RE) | Within ±12% of nominal concentrations |

| Precision (%CV) | < 15% (Intra- and Inter-day) |

| Recovery Efficiency | 85% - 105% |

| Matrix Effect | No significant matrix effect observed |

The use of the stable isotope-labeled internal standard, this compound, effectively compensates for any variability during the sample preparation and ionization processes, ensuring reliable and accurate quantification of the clopidogrel active metabolite. The method has been successfully applied to pharmacokinetic studies.

References

- 1. jbr-pub.org.cn [jbr-pub.org.cn]

- 2. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Bioanalytical Method for the Quantification of Clopidogrel in Human Plasma using Clopidogrel-13C,d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of clopidogrel in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard (IS), Clopidogrel-13C,d4, to ensure high accuracy and precision. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of clopidogrel.

Introduction

Clopidogrel is an antiplatelet prodrug that, upon conversion to its active metabolite, irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets.[1][2][3] This inhibition prevents platelet activation and aggregation, thereby reducing the risk of myocardial infarction and stroke in high-risk patients.[4] Given its critical role in cardiovascular therapy, a reliable method for the quantification of clopidogrel in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Clopidogrel-13C,d4, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[5] This application note provides a detailed protocol for a validated LC-MS/MS method for clopidogrel quantification in human plasma using Clopidogrel-13C,d4 as the internal standard.

Experimental

Materials and Reagents

-

Clopidogrel reference standard

-

Clopidogrel-13C,d4 internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from a certified vendor)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of clopidogrel from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Clopidogrel-13C,d4 internal standard working solution (10 ng/mL in 50% DMSO).

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters for the analysis of clopidogrel and its internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or a shallow gradient optimized for separation |

Table 2: Mass Spectrometry Parameters

| Parameter | Clopidogrel | Clopidogrel-13C,d4 (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 322.0 | 327.0 |

| Product Ion (m/z) | 212.0 | 217.0 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |

| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |

Note: The specific mass transitions for Clopidogrel-13C,d4 are inferred based on the common fragmentation patterns of clopidogrel and its deuterated analogs. The exact mass will differ based on the positions of the 13C and deuterium labels.

Results and Discussion

This bioanalytical method demonstrates excellent linearity, accuracy, and precision for the quantification of clopidogrel in human plasma. The use of the stable isotope-labeled internal standard, Clopidogrel-13C,d4, ensures reliable and reproducible results by correcting for any variations during the analytical process. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for studies with a large number of samples.

Visualizations

Caption: Experimental workflow for the bioanalytical method.

Caption: Clopidogrel's mechanism of action signaling pathway.

Protocol

Preparation of Stock and Working Solutions

-

Clopidogrel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of clopidogrel reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.

-

Clopidogrel-13C,d4 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in acetonitrile.

-

Clopidogrel Working Solutions: Prepare a series of working solutions by serially diluting the clopidogrel stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (10 ng/mL): Dilute the Clopidogrel-13C,d4 stock solution with 50% DMSO to a final concentration of 10 ng/mL.

Sample Analysis Procedure

-

Prepare calibration curve standards and QC samples by spiking blank human plasma with the appropriate clopidogrel working solutions.

-

Follow the Sample Preparation protocol described above for all standards, QCs, and unknown samples.

-

Analyze the prepared samples using the LC-MS/MS conditions detailed in Table 1 and Table 2 .

-

Construct a calibration curve by plotting the peak area ratio of clopidogrel to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of clopidogrel in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The bioanalytical method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of clopidogrel in human plasma. The use of a stable isotope-labeled internal standard, Clopidogrel-13C,d4, ensures the accuracy and precision of the results. This method is a valuable tool for researchers and drug development professionals in the fields of pharmacology and clinical chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note: High-Throughput Screening for P2Y12 Receptor Antagonists Using Stable Isotope-Labeled Clopidogrel Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction